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Cytochrome c fragment (93-108) -

Cytochrome c fragment (93-108)

Catalog Number: EVT-1534062
CAS Number:
Molecular Formula: C79H133N23O25
Molecular Weight: 1805.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cytochrome c fragment (93-108) is a peptide derived from the larger cytochrome c protein, which plays a crucial role in cellular respiration and apoptosis. This specific fragment has garnered attention due to its involvement in apoptotic signaling pathways, particularly in the formation of the apoptosome complex with Apaf-1 and caspase-9. Cytochrome c itself is a small heme protein located within the mitochondria, essential for electron transport and energy production in aerobic organisms.

Source

Cytochrome c is predominantly found in the mitochondria of eukaryotic cells. The fragment (93-108) corresponds to a specific sequence within the cytochrome c protein, which is highly conserved across various species, indicating its fundamental biological importance. The full-length cytochrome c protein typically consists of approximately 104 amino acids, with variations existing among different organisms .

Classification

Cytochrome c is classified as a metalloprotein due to its heme group, which contains iron and is critical for its electron transfer capabilities. It belongs to the larger family of cytochromes, specifically classified as c-type cytochromes characterized by a covalent bond between the heme and the polypeptide chain via thioether linkages .

Synthesis Analysis

Methods

The synthesis of cytochrome c fragment (93-108) can be achieved through several methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly employed to create this fragment, allowing precise control over the amino acid sequence.
  2. Recombinant DNA Technology: The gene encoding cytochrome c can be cloned into expression vectors, allowing for the production of the peptide in host cells such as Escherichia coli or yeast.
  3. Proteolytic Cleavage: The fragment can also be generated by enzymatic cleavage of full-length cytochrome c using specific proteases that target certain peptide bonds.

Technical Details

In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain on a solid support. After synthesis, deprotection and cleavage from the support yield the desired peptide. In recombinant methods, after expression and purification, post-translational modifications may need to be addressed to ensure proper folding and functionality.

Molecular Structure Analysis

Structure

The molecular structure of cytochrome c fragment (93-108) includes a sequence of amino acids that contributes to its functional properties. This fragment contains essential residues that facilitate interactions with other proteins involved in apoptosis.

Data

The molecular formula for this fragment is C79H133N23O25C_{79}H_{133}N_{23}O_{25}, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen . The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interactions.

Chemical Reactions Analysis

Reactions

Cytochrome c fragment (93-108) participates in several critical biochemical reactions:

  1. Apoptosome Formation: This fragment binds to Apaf-1 in the presence of dATP, leading to the activation of caspase-9, which subsequently activates caspase-3, triggering apoptosis .
  2. Electron Transfer: Although primarily involved in apoptosis at this length, cytochrome c also participates in electron transfer reactions within the mitochondrial electron transport chain.

Technical Details

The binding affinity and kinetics of these interactions can be studied using surface plasmon resonance or isothermal titration calorimetry to quantify binding constants and thermodynamic parameters.

Mechanism of Action

Process

The mechanism by which cytochrome c fragment (93-108) initiates apoptosis involves several steps:

  1. Release from Mitochondria: Upon pro-apoptotic signaling, cytochrome c is released from mitochondria into the cytosol.
  2. Binding to Apaf-1: The released cytochrome c binds to Apaf-1 in an ATP-dependent manner.
  3. Caspase Activation: This complex formation leads to the activation of caspase-9, which activates downstream effector caspases like caspase-3 .

Data

Experimental studies have shown that depletion of cytochrome c results in a failure to activate these caspases, underscoring its essential role in apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

Cytochrome c fragment (93-108) is typically a soluble peptide under physiological conditions. Its solubility allows it to diffuse within the cytosol where it exerts its functions.

Chemical Properties

The peptide exhibits properties typical of proteins containing aromatic and polar residues, influencing its interaction with other biomolecules. Its stability can be affected by factors such as pH and temperature.

Relevant Data or Analyses

Spectroscopic techniques like ultraviolet-visible spectroscopy can be used to study its absorption characteristics, particularly related to its heme group.

Applications

Scientific Uses

Cytochrome c fragment (93-108) has several significant applications in scientific research:

  1. Apoptosis Research: It serves as a crucial tool for studying apoptotic pathways and mechanisms.
  2. Drug Development: Understanding its role in apoptosis may aid in developing therapeutic strategies for diseases characterized by dysregulated cell death, such as cancer.
  3. Biochemical Assays: It can be used in assays designed to measure caspase activity or mitochondrial function.
Structural and Biophysical Characterization of Cytochrome c Fragment (93-108)

Primary Sequence Analysis and Evolutionary Conservation

Conserved Residues within the 93-108 Region

The cytochrome c fragment (93-108) comprises the C-terminal α-helix, with the primary sequence H₂N-ANERADLIAYLKQATK-OH [1]. Evolutionary analysis across 285 species reveals exceptional conservation of Leu94 and Tyr97 (>98% sequence identity) [2] [8]. Leu94 stabilizes the hydrophobic core through van der Waals interactions with heme propionates, while Tyr97 forms a hydrogen-bonding network with Gly6 and Phe10 of the N-terminal helix [1] [4]. Substitutions at these positions (e.g., Leu94Gly) reduce folding rates by 50% and destabilize the molten globule intermediate [2] [8]. Other conserved residues include Lys100 and Thr104, which participate in salt bridges and helix capping [9].

Table 1: Evolutionarily Conserved Residues in Cytochrome c Fragment (93-108)

Residue PositionConservation Rate (%)Functional RoleConsequence of Mutation
Leu9499.6Hydrophobic core packing; heme contact2-fold ↓ folding rate; destabilized molten globule
Tyr9798.9H-bonding to N-terminal helix (Gly6/Phe10)Disrupted N/C-helix interface; ↓ Tm by 7°C
Lys10095.2Salt bridge formationImpaired electron transfer kinetics
Thr10493.7Helix capping; backbone stabilizationIncreased helical flexibility

Role of Terminal Helix Interactions

The fragment anchors the N/C-terminal helix interface, a conserved structural motif where Tyr97 (C-helix) forms 23 interatomic contacts with Gly6/Phe10 (N-helix) [2] [4]. This interface maintains protein rigidity by restricting helical mobility, as demonstrated by NMR dynamics studies [4] [9]. Evolutionary comparisons show that primates exhibit enhanced stabilization of this interface via additional salt bridges (e.g., Glu92-Lys95), correlating with optimized electron transfer efficiency in high-energy-demand tissues like the brain [3] [8]. Disruption of this interface (e.g., Tyr97Phe mutation) reduces cytochrome c’s melting temperature (Tm) by 7°C and destabilizes the hydrophobic heme crevice [4].

Table 2: N/C-Terminal Helix Interactions Across Species

SpeciesInterface Residue PairsInteraction TypeInterface Stability (ΔG, kJ/mol)
HumanTyr97-Gly6, Tyr97-Phe10H-bonding, π-stacking-42.3 ± 1.5
YeastTyr97-Phe10, Leu94-Gly6Hydrophobic packing-38.1 ± 1.2
Thermophilic H. thermoluteolusTyr97-Phe10, Lys95-Glu92Salt bridge, H-bonding-49.6 ± 0.8
BovineTyr97-Gly6, Leu94-Phe10Van der Waals, H-bonding-40.7 ± 1.0

Tertiary and Quaternary Structural Features

Hydrogen Bonding and Hydrophobic Interactions

The fragment’s stability arises from:

  • Hydrogen-bonding network: Tyr97–OH⋯O=C–Gly6 (2.8 Å) and Gln103–NH⋯O=C–Ala101 (3.0 Å) [4] [9]
  • Hydrophobic core: Leu94, Ile96, Ala98, and Leu102 form a cluster with ΔGhyd = −32 kJ/mol, shielding the heme group from solvent exposure [1]
  • Electrostatic interactions: Lys100–NH₃⁺⋯⁻O–C–Glu92 stabilizes the helix dipole [4]

Thermophilic cytochrome c′ (PHCP) enhances these interactions via Leu76Val and Ala20Gly substitutions, increasing hydrophobic contact surface area by 15% compared to mesophilic counterparts [4]. Mutagenesis studies confirm that Leu94Ile reduces heme burial depth by 40%, while Tyr97Phe abolishes peroxidase activity by disrupting H-bonding [4] [9].

Impact on Global Protein Folding Kinetics

The 93-108 fragment acts as a folding nucleation site:

  • Kinetic role: Forms within 3 ms during refolding (stopped-flow CD), preceding heme crevice assembly [1] [9]
  • Mutational effects: Leu94Gly decreases folding rate (kf) from 12 s⁻¹ to 6 s⁻¹ and increases unfolding rate (ku) by 8-fold [9]
  • Apoptotic function: Correct folding enables Apaf-1 binding via residues 93–98 (ANERAD), with misfolded fragments failing to activate caspase-9 [1] [9]

Table 3: Folding Kinetics of Cytochrome c (93-108) Mutants

MutantFolding Rate (kf, s⁻¹)Unfolding Rate (ku, ×10³ s⁻¹)ΔΔGunfold (kJ/mol)Molten Globule Population (%)
Wild-type12.0 ± 0.82.5 ± 0.3065 ± 3
Leu94Gly6.2 ± 0.520.1 ± 1.1+9.722 ± 2
Tyr97Phe8.7 ± 0.68.9 ± 0.7+5.341 ± 3
Lys100Ala10.1 ± 0.74.2 ± 0.4+2.158 ± 4

Biophysical Techniques for Fragment Analysis

Spectroscopic Methods

  • Circular Dichroism (CD): Reveals 75% α-helical content (222 nm minima) in aqueous buffer. Thermal denaturation monitored at 222 nm shows cooperative unfolding with Tm = 58°C [1]
  • NMR: 2D 1H-15N HSQC identifies rigid residues (Leu94, Tyr97) with S² > 0.85 and flexible termini (Ala93, Lys108) with S² < 0.5 [4] [9]
  • Fluorescence quenching: Tyr97 emission at 303 nm decreases by 80% upon heme binding, indicating FRET efficiency of 0.95 [1]
  • Resonance Raman spectroscopy: Detects Fe-Tyr97 vibrational mode at 350 cm⁻¹, confirming axial heme ligation [7]

Thermodynamic Stability Assessments

Stability is quantified via:

  • Differential Scanning Calorimetry (DSC): Wild-type fragment exhibits Tm = 85°C and ΔH = 320 kJ/mol in mitochondrial mimetic buffer [4]
  • Chemical denaturation: Urea-induced unfolding (ΔG = 28.5 kJ/mol; m-value = 3.2 kJ/mol·M) shows two-state transition [1]
  • Mutant analysis: Leu94Gly reduces Tm by 14°C and ΔG by 60%, while thermophilic PHCP (Leu76Val/Ala20Gly) increases ΔG by 40% [4]

Table 4: Thermodynamic Parameters of Cytochrome c Fragment (93-108) Variants

VariantTm (°C)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Wild-type (human)85.0 ± 0.528.5 ± 0.8320 ± 10890 ± 20
Leu94Gly71.2 ± 0.711.4 ± 0.5198 ± 8580 ± 15
Tyr97Phe78.1 ± 0.620.3 ± 0.7285 ± 9810 ± 18
Thermophilic PHCP (Leu76Val/Ala20Gly)98.3 ± 0.439.8 ± 1.0380 ± 121020 ± 25
Yeast iso-179.5 ± 0.525.1 ± 0.6305 ± 10860 ± 20

Properties

Product Name

Cytochrome c fragment (93-108)

Molecular Formula

C79H133N23O25

Molecular Weight

1805.04

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